[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone
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Overview
Description
[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone: is a complex organic compound that features both indole and benzenesulfonyl moieties. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar applications .
Industry: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action for [1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone would depend on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Sulfonylureas: Compounds with a sulfonyl group that are used as herbicides and antidiabetic drugs.
Uniqueness:
Properties
CAS No. |
88207-11-8 |
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Molecular Formula |
C22H16N2O6S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)indol-2-yl]-[2-(hydroxymethyl)-5-nitrophenyl]methanone |
InChI |
InChI=1S/C22H16N2O6S/c25-14-16-10-11-17(24(27)28)13-19(16)22(26)21-12-15-6-4-5-9-20(15)23(21)31(29,30)18-7-2-1-3-8-18/h1-13,25H,14H2 |
InChI Key |
IOEFKJSFEBYLAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])CO |
Origin of Product |
United States |
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